molecular formula C9H14N2O2S B1456621 N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine CAS No. 1219976-19-8

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine

Cat. No. B1456621
M. Wt: 214.29 g/mol
InChI Key: DKDIZAIZJZFXIX-UHFFFAOYSA-N
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Description

“N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine” is a chemical compound with the molecular formula C9H14N2O2S . It has a molecular weight of 214.29 .


Molecular Structure Analysis

The molecular structure of “N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine” consists of a benzene ring substituted with two amine groups and a sulfonyl group . The presence of these functional groups can influence the compound’s reactivity and properties.

Scientific Research Applications

Electrochemical and Chemical Synthesis Techniques

Electrochemical and Chemical Synthesis of Sulfonamide Derivatives

Research conducted by Khazalpour and Nematollahi (2015) in "Green Chemistry" explores the syntheses of different types of disulfonamide and sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. This study showcases electrochemical oxidation and chemical reactions as methods to create these compounds, highlighting the versatility of N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine derivatives in synthetic chemistry. The electrochemical synthesis yielded N,N-diarylsulfonyl derivatives with significant purity and efficiency, indicating potential for green and sustainable chemical processes Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline.

Theoretical Studies for Corrosion Inhibition

DFT Study on Bipyrazole Derivatives

A study by Wang et al. (2006) in "Journal of Molecular Modeling" utilized density functional theory (DFT) to investigate the potential of bipyrazolic-type organic compounds, including derivatives of N,N-dimethyl-1,4-benzenediamine, as corrosion inhibitors. This research underscores the compound's relevance in theoretical models that predict the efficiency of corrosion inhibitors, which is crucial for developing new materials with enhanced resistance to corrosion DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors.

Novel Insecticidal Applications

Flubendiamide as an Insecticide

The novel structure and insecticidal activity of Flubendiamide, which incorporates N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide, are detailed in a publication by Tohnishi et al. (2005) in the "Journal of Pesticide Science." This compound showcases a unique mechanism of action and high efficacy against lepidopterous pests, demonstrating the broad potential of N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine derivatives in the development of novel insecticides Flubendiamide, a Novel Insecticide Highly Active against Lepidopterous Insect Pests.

Advanced Material Synthesis

Synthesis of Vinylsulfones and Vinylsulfonamides

A 2020 study reported in "Kharkov University Bulletin Chemical Series" discusses the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, emphasizing the compounds' biological activities and applications in synthetic organic chemistry. This research highlights the diverse utility of derivatives in creating active agents for various chemical reactions, suggesting a wide range of applications in material science and organic synthesis Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide.

properties

IUPAC Name

1-N,1-N-dimethyl-4-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)7-4-5-9(8(10)6-7)14(3,12)13/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDIZAIZJZFXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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